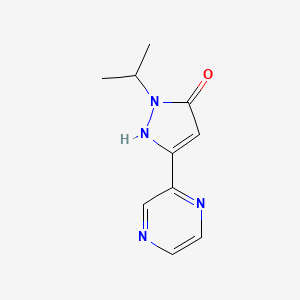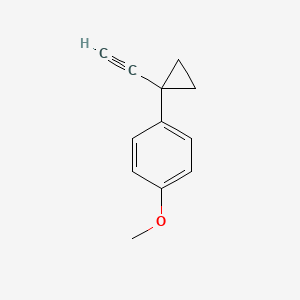
1-(1-Ethynylcyclopropyl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethynylcyclopropyl)-4-methoxybenzene is an organic compound characterized by the presence of a cyclopropyl group attached to a benzene ring, with an ethynyl group and a methoxy group as substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for cyclopropane synthesis is the reaction of carbenes with alkenes or cycloalkenes . Carbenes can be generated in situ from reagents such as chloroform and potassium hydroxide. The detailed mechanism involves the deprotonation of chloroform to generate trichloromethanide anion, which expels a chloride anion to form dichlorocarbene .
Industrial Production Methods
Industrial production methods for 1-(1-Ethynylcyclopropyl)-4-methoxybenzene may involve large-scale synthesis using similar carbene reactions, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would be tailored to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Ethynylcyclopropyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethynylcyclopropyl)-4-methoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-Ethynylcyclopropyl)-4-methoxybenzene involves its interaction with molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with other molecules. The ethynyl and methoxy groups can participate in various chemical reactions, influencing the compound’s overall behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane, 1-ethynyl-1-ethenyl-: Similar structure with an ethynyl group attached to a cyclopropane ring.
[(1-Ethynylcyclopropyl)methyl]benzene: Contains a cyclopropyl group with an ethynyl substituent attached to a benzene ring.
Eigenschaften
Molekularformel |
C12H12O |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
1-(1-ethynylcyclopropyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H12O/c1-3-12(8-9-12)10-4-6-11(13-2)7-5-10/h1,4-7H,8-9H2,2H3 |
InChI-Schlüssel |
MLOIHNURQHFKOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(CC2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


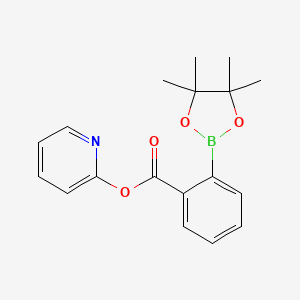
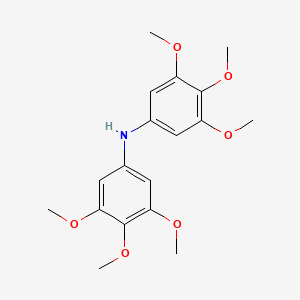
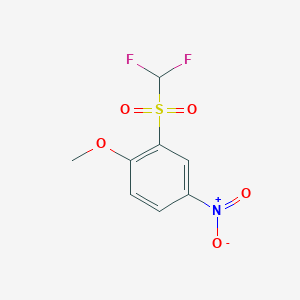
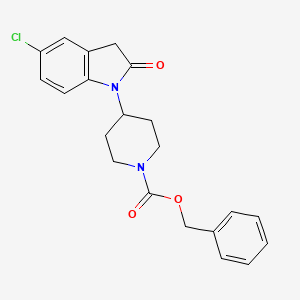

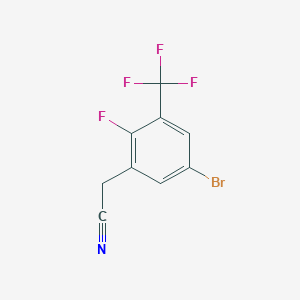
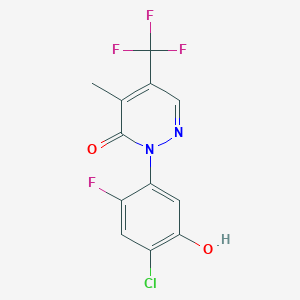


![[3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13428770.png)
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline](/img/structure/B13428775.png)


